molecular formula C11H16Cl2N2O B565687 Clenproperol-d7 CAS No. 1173021-09-4

Clenproperol-d7

Cat. No.: B565687
CAS No.: 1173021-09-4
M. Wt: 270.205
InChI Key: JXUDZCJTCKCTQK-NWOXSKRJSA-N
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Preparation Methods

The synthesis of Clenproperol-d7 involves the incorporation of deuterium atoms into the clenproperol molecule. The synthetic route typically includes the following steps:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. These methods involve stringent quality control measures to ensure the isotopic purity and consistency of the product.

Chemical Reactions Analysis

Clenproperol-d7 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to form amines.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Clenproperol-d7 has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in chromatographic techniques for the quantification of clenproperol in various samples.

    Biology: Employed in studies involving the metabolism and pharmacokinetics of clenproperol.

    Medicine: Utilized in research related to β-adrenergic agonists and their effects on the human body.

    Industry: Applied in quality control and assurance processes in the pharmaceutical industry

Mechanism of Action

Clenproperol-d7, being an isotopically labeled version of clenproperol, shares the same mechanism of action. Clenproperol is a β2-adrenergic agonist that binds to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles, particularly in the bronchi and blood vessels .

Comparison with Similar Compounds

Clenproperol-d7 is unique due to its isotopic labeling, which makes it an ideal internal standard for analytical purposes. Similar compounds include:

  • Clenbuterol-d9 hydrochloride
  • Clorprenaline
  • Cimaterol-d7
  • Clenproperol
  • Cimbuterol
  • Brombuterol hydrochloride

These compounds share similar β-adrenergic agonist properties but differ in their isotopic labeling and specific applications .

Properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Cl2N2O/c1-6(2)15-5-10(16)7-3-8(12)11(14)9(13)4-7/h3-4,6,10,15-16H,5,14H2,1-2H3/i1D3,2D3,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUDZCJTCKCTQK-NWOXSKRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746802
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-{[(~2~H_7_)propan-2-yl]amino}ethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-09-4
Record name 4-Amino-3,5-dichloro-α-[[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173021-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-{[(~2~H_7_)propan-2-yl]amino}ethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173021-09-4
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